molecular formula C20H18ClN5O3 B4102381 4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

Cat. No.: B4102381
M. Wt: 411.8 g/mol
InChI Key: QMEOHNOLJDRUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. This compound is characterized by the presence of a pyridazinone core, substituted with a chloro group, a nitrophenyl group, and a piperazinyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrophenylpiperazine with a suitable pyridazinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A simpler analog with similar core structure but lacking the complex substituents.

    Pyrimidine: Another diazine compound with different nitrogen positioning.

    Pyrazine: A related compound with nitrogen atoms at different positions in the ring.

Uniqueness

4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenyl group and a piperazinyl moiety makes it particularly interesting for medicinal chemistry applications .

Properties

IUPAC Name

4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c21-19-18(14-22-25(20(19)27)16-4-2-1-3-5-16)24-12-10-23(11-13-24)15-6-8-17(9-7-15)26(28)29/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEOHNOLJDRUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Reactant of Route 3
Reactant of Route 3
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one
Reactant of Route 6
Reactant of Route 6
4-chloro-5-[4-(4-nitrophenyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.